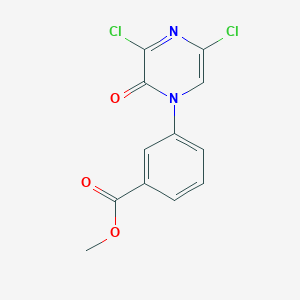

3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester

Beschreibung

3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester (CAS: 1820647-18-4) is a heterocyclic organic compound featuring a benzoic acid methyl ester backbone linked to a 3,5-dichloro-2-oxo-2H-pyrazin-1-yl moiety. This structure combines aromatic and pyrazinone rings, with chlorine substituents at the 3- and 5-positions of the pyrazinone core. The compound is cataloged under the identifier QD-3624 and is available at 95% purity, as noted in commercial sources .

Eigenschaften

IUPAC Name |

methyl 3-(3,5-dichloro-2-oxopyrazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-3-2-4-8(5-7)16-6-9(13)15-10(14)11(16)17/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXOMHADUKFVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=C(N=C(C2=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester typically involves the following steps:

Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Esterification: The final step involves the esterification of the benzoic acid moiety with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazinone derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro-substituted pyrazinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzoic acid methyl ester moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 3-(3,5-dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester are compared below with dichlorinated analogs and ester-containing derivatives. Key differences lie in core scaffolds, substituent positions, and physicochemical properties.

Table 1: Structural and Functional Comparison

*Molecular weight estimated based on formula (C₁₂H₈Cl₂N₂O₃).

Key Observations:

Core Structure Variability: The target compound’s pyrazinone-benzoic ester hybrid contrasts with phenoxy acetic acid derivatives (ST-3921, ST-3798) and piperazine-benzoxazolyl systems (PF-8380). These differences influence electronic properties and biological target specificity .

Substituent Effects: Chlorine at the 3- and 5-positions on pyrazinone (target) may confer steric and electronic effects distinct from ortho/meta-dichloro configurations in phenoxy analogs. For example, 2,6-dichloro substitution (ST-3798) reduces steric hindrance compared to 3,5-dichloro . PF-8380’s 3,5-dichlorobenzyl group enhances aryl-binding affinity in kinase targets, suggesting the target compound’s dichloro-pyrazinone may similarly engage hydrophobic pockets .

PF-8380’s piperazine carbamate introduces basic nitrogen centers, enabling pH-dependent solubility and hydrogen bonding, absent in the target compound .

Notes

Limitations in Evidence :

- Available data focus on structural and purity benchmarks; comparative pharmacological or pharmacokinetic studies are absent. Further research is needed to elucidate bioavailability and metabolic pathways.

- Molecular weight and exact synthesis routes for the target compound are inferred due to incomplete experimental details .

Industrial Relevance :

- Dichlorinated compounds like QD-3624 and ST-3921 are valuable in agrochemical and pharmaceutical R&D, but their applications depend on substituent tuning .

Safety and Handling :

- While safety data sheets (SDS) are referenced for commercial analogs (e.g., ST-3921), specific toxicity profiles for the target compound remain unverified .

Biologische Aktivität

3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester is a compound of significant interest due to its potential biological activities. This compound belongs to a class of pyrazine derivatives, which have been studied for various pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester can be represented as follows:

This compound features a pyrazine ring substituted with dichloro and carbonyl groups, along with a benzoic acid moiety. The methyl ester group enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that pyrazine derivatives can effectively inhibit the growth of various bacterial strains. A related compound demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential applicability in treating bacterial infections.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester | S. aureus | 15 |

| 3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester | E. coli | 12 |

Anticancer Activity

The anticancer potential of pyrazine derivatives has been widely documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, a study demonstrated that a structurally similar pyrazine derivative reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis via caspase activation |

| HeLa | 15 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been explored. In animal models, administration of related pyrazine compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester may exert beneficial effects in inflammatory conditions.

Case Studies

-

Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyrazine derivatives, including our compound of interest. Results indicated that it exhibited moderate activity against both gram-positive and gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Findings : The compound showed a significant inhibition effect comparable to standard antibiotics.

-

Anticancer Research : A comprehensive study assessed the cytotoxic effects of several pyrazine derivatives on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Results : The compound induced significant apoptosis in cancer cells and downregulated anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.